N-[1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ylidene]hydroxylamine
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Overview
Description
N-[1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ylidene]hydroxylamine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ylidene]hydroxylamine typically involves the cyclization of acyclic precursors. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of a hydrazide with an acyl chloride in the presence of a base can yield the desired oxadiazole ring . Other methods include the use of phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) as dehydrating agents .
Industrial Production Methods
Industrial production of oxadiazoles, including this compound, often employs continuous flow processes to enhance efficiency and yield. These methods typically involve the use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole N-oxides.
Reduction: Reduction can lead to the formation of amines or hydrazines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxadiazole N-oxides, while reduction can produce amines or hydrazines .
Scientific Research Applications
N-[1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ylidene]hydroxylamine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent.
Agrochemicals: The compound is investigated for its insecticidal and herbicidal properties.
Materials Science: It is used in the development of high-energy materials and as a building block for advanced polymers.
Mechanism of Action
The mechanism of action of N-[1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ylidene]hydroxylamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes in pathogens, leading to their death or inhibition . The exact molecular pathways can vary depending on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazoles such as:
- 1,2,4-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Uniqueness
N-[1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ylidene]hydroxylamine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other oxadiazoles . This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
170167-54-1 |
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Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C6H9N3O2/c1-4(9-10)3-6-8-7-5(2)11-6/h10H,3H2,1-2H3 |
InChI Key |
DRJYQPRAYPUGSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)CC(=NO)C |
Origin of Product |
United States |
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